Technical Guide: Solubility and Stability of Fiboflapon in Dimethyl Sulfoxide (DMSO)
Technical Guide: Solubility and Stability of Fiboflapon in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Fiboflapon in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical and research settings. Fiboflapon (also known as AM-803 or GSK2190915) is a potent, orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] Understanding its behavior in DMSO is critical for the design and execution of accurate and reproducible in vitro and in vivo studies. This document outlines quantitative solubility data, recommended storage conditions, detailed experimental protocols, and the relevant biological pathway.
Solubility of Fiboflapon in DMSO
Fiboflapon is soluble in DMSO but not in water.[1] The solubility can be influenced by the form of the compound (free acid vs. sodium salt) and the handling of the solvent. Notably, hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is strongly recommended.[2][3]
The following table summarizes the reported solubility data for Fiboflapon and its sodium salt in DMSO.
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Solvent | Conditions & Notes |
| Fiboflapon | 50 mg/mL | 78.39 mM | DMSO | Requires sonication to achieve dissolution.[3][4] |
| Fiboflapon Sodium | 100 mg/mL | 151.56 mM | DMSO | Requires sonication to achieve dissolution.[2][5] |
Note: The molecular weight of Fiboflapon is 637.83 g/mol .[3] The molecular weight of Fiboflapon sodium is approximately 659.81 g/mol .
Stability and Storage of Fiboflapon Solutions
Proper storage of Fiboflapon, both in solid form and as a DMSO stock solution, is crucial to prevent degradation and ensure the integrity of experimental results.
Solid Compound Storage
For the solid (powder) form of Fiboflapon, the following storage conditions are recommended:
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | 3 years | Long-term storage.[3] |
| Solid | 4°C | 2 years | Intermediate-term storage.[3] |
| Solid | 0 - 4°C | Days to weeks | Short-term storage.[1] |
General recommendations include storing the compound in a dry, dark place.[1] If stored properly, the shelf life can exceed two years.[1]
DMSO Stock Solution Storage
Once dissolved in DMSO, the stability of Fiboflapon is dependent on the storage temperature. The following table outlines the recommended storage for DMSO stock solutions.
| Compound Form | Storage Temperature | Stability Period | Notes |
| Fiboflapon in DMSO | -80°C | 2 years | Recommended for long-term storage.[3] |
| Fiboflapon in DMSO | -20°C | 1 year | Suitable for shorter-term storage.[3] |
| Fiboflapon Sodium in DMSO | -80°C | 6 months | Store sealed and away from moisture.[2] |
| Fiboflapon Sodium in DMSO | -20°C | 1 month | Store sealed and away from moisture.[2] |
Experimental Protocols
This section provides detailed methodologies for the preparation of Fiboflapon stock solutions and a general protocol for assessing its stability in DMSO.
Protocol for Preparation of a High-Concentration Stock Solution
This protocol describes the steps to prepare a 50 mg/mL stock solution of Fiboflapon in DMSO.
Materials:
-
Fiboflapon powder
-
Anhydrous, newly opened DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of Fiboflapon powder using an analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of Fiboflapon.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture briefly. To ensure complete dissolution, place the vial in a bath sonicator. Sonicate the solution until all solid particles have dissolved and the solution is clear.[3] Intermittent vortexing may aid the process.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
General Protocol for Assessing Chemical Stability in DMSO
This protocol outlines a general workflow for determining the stability of Fiboflapon in DMSO over time using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
Workflow:
-
Prepare a fresh stock solution of Fiboflapon in DMSO at a known concentration (e.g., 10 mM).
-
Establish a baseline (T=0): Immediately analyze an aliquot of the fresh stock solution via a validated HPLC method to determine the initial peak area or concentration of Fiboflapon.
-
Store aliquots of the stock solution under various temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Analyze at subsequent time points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Quantify the remaining compound: Analyze the samples by HPLC. The stability is determined by comparing the peak area of Fiboflapon at each time point to the T=0 baseline. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of the initial Fiboflapon remaining at each time point and for each storage condition.
Mechanism of Action and Signaling Pathway
Fiboflapon exerts its therapeutic effect by inhibiting the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP is a crucial membrane-bound protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[6][8] This is an early and rate-limiting step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions such as asthma.[6][8] By binding to FLAP, Fiboflapon prevents the production of all leukotrienes, thereby reducing inflammation.[6]
The diagram below illustrates the leukotriene synthesis pathway and the inhibitory action of Fiboflapon.
References
- 1. Fiboflapon|936350-00-4--Shanghai xingMo Biotechnology [xmobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fiboflapon - AdisInsight [adisinsight.springer.com]
- 8. Fiboflapon | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
